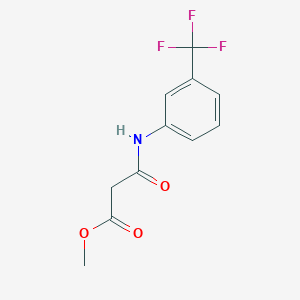
Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate
Cat. No. B8596355
M. Wt: 261.20 g/mol
InChI Key: QRPBJQWTQNKESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08232296B2
Procedure details


Sodium hydrogen carbonate (36.3 kg, 1.7 mol eq) was charged followed by iso-propylacetate (102.5 L, 2.5 rel vol). 3-(trifluoromethyl)aniline (41.0 kg, 1 mol eq, limiting reagent) charged followed by a line rinse of iso-propylacetate (20.5 L, 0.5 rel vol). The reaction was cooled to 5° C.-10° C. Methyl malonyl chloride (36.5 kg, 1.05 mol eq) was charged maintaining the temperature below 10° C. followed by a line rinse of iso-propylacetate (10.3 L, 0.25 rel vol). The mixture was stirred until the reaction was complete as judged by HPLC. The temperature was adjusted to 20° C. and further iso-propylacetate (71.8 L, 1.75 rel vol) charged followed by water (205 L, 5 rel vol). The layers were separated & the organic layer further extracted with brine (41 L, 1 rel vol). The solvent was swapped from iso-propylacetate to cyclohexane by reduced pressure distillation. Following seeding, cooling to 5° C. and stirring, the product was isolated by filtration, washed twice with cyclohexane (2×41 L, 2×1 rel vol) and dried to constant weight to yield the title compound (60.6 kg, 232.2 mol, 91%).




Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])O.[Na+].[CH:6]([O:9][C:10](=[O:12])[CH3:11])(C)C.[F:13][C:14]([F:23])([F:22])[C:15]1[CH:16]=[C:17]([CH:19]=[CH:20][CH:21]=1)[NH2:18].CC(C(Cl)=O)C(Cl)=O>>[O:4]=[C:1]([NH:18][C:17]1[CH:19]=[CH:20][CH:21]=[C:15]([C:14]([F:13])([F:22])[F:23])[CH:16]=1)[CH2:11][C:10]([O:9][CH3:6])=[O:12] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.3 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
102.5 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
36.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)C(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred until the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse of iso-propylacetate (20.5 L, 0.5 rel vol)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 5° C.-10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 10° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse of iso-propylacetate (10.3 L, 0.25 rel vol)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to 20° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
further iso-propylacetate (71.8 L, 1.75 rel vol) charged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer further extracted with brine (41 L, 1 rel vol)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was swapped from iso-propylacetate to cyclohexane by reduced pressure distillation
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with cyclohexane (2×41 L, 2×1 rel vol)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 232.2 mol | |
| AMOUNT: MASS | 60.6 kg | |
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
